

Application Note: Degree of Labeling Calculation for ATTO 565 Maleimide

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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent photo-stability.[1][2][3][4] The maleimide functional group of ATTO 565 allows for its specific covalent attachment to thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and other biomolecules.[1][5][6][7] The optimal pH for this reaction is between 7.0 and 7.5, ensuring high selectivity for thiols over other functional groups like amines.[1][5][7]

Calculating the Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical quality control step to ensure the consistency and performance of fluorescently labeled conjugates. The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~564 nm for ATTO 565). [8] This note provides a detailed protocol for labeling proteins with **ATTO 565 maleimide** and calculating the DOL.

Physical and Spectroscopic Properties of ATTO 565 Maleimide

Accurate DOL calculation requires precise values for the dye's physical and spectroscopic properties. These are summarized in the table below.

Parameter	Value	Reference
Molecular Weight (MW)	733.16 g/mol	[6][9]
Maximum Absorbance (λ_{max})	564 nm	[1][3]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][3][6][10][11]
Correction Factor at 280 nm (CF ₂₈₀)	0.12	[1][3]

Principle of DOL Calculation

The DOL is the molar ratio of the dye to the protein in the final conjugate. The calculation involves determining the molar concentration of both the protein and the dye using the Beer-Lambert law ($A = \epsilon cl$).

A challenge in this calculation is that the ATTO 565 dye absorbs light at 280 nm, the wavelength typically used to measure protein concentration. Therefore, the absorbance at 280 nm (A_{280}) must be corrected to account for the dye's contribution.

Formulas for DOL Calculation

The key formulas required for the calculation are presented below.

Step	Formula	Description
1. Correct Protein Absorbance	$A_{\text{prot}} = A_{280} - (A_{\text{max}} \times \text{CF}_{280})$	A_{prot} is the corrected absorbance of the protein at 280 nm. A_{280} and A_{max} are the measured absorbances of the conjugate at 280 nm and the dye's λ_{max} , respectively. CF_{280} is the dye's correction factor. [8]
2. Calculate Protein Concentration	$[\text{Protein}] \text{ (M)} = A_{\text{prot}} / (\epsilon_{\text{prot}} \times l)$	ϵ_{prot} is the molar extinction coefficient of the protein (in $\text{M}^{-1}\text{cm}^{-1}$). This can be calculated from the protein's amino acid sequence. [12] 'l' is the path length of the cuvette in cm (typically 1 cm).
3. Calculate Dye Concentration	$[\text{Dye}] \text{ (M)} = A_{\text{max}} / (\epsilon_{\text{dye}} \times l)$	ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} ($120,000 \text{ M}^{-1}\text{cm}^{-1}$ for ATTO 565). 'l' is the path length of the cuvette in cm.
4. Calculate Degree of Labeling	$\text{DOL} = [\text{Dye}] / [\text{Protein}]$	The final DOL is the molar ratio of the dye to the protein. [8] [13]

Experimental Protocols

Protocol 1: Protein Labeling with ATTO 565 Maleimide

This protocol describes a general procedure for labeling a protein containing free thiol groups.

Materials:

- Protein to be labeled
- ATTO 565 maleimide powder**

- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer like HEPES.[\[1\]](#)[\[5\]](#)
- Anhydrous, amine-free Dimethyl sulfoxide (DMSO)[\[5\]](#)[\[7\]](#)
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.[\[5\]](#)[\[7\]](#)
- (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[\[1\]](#)[\[13\]](#)

Procedure:

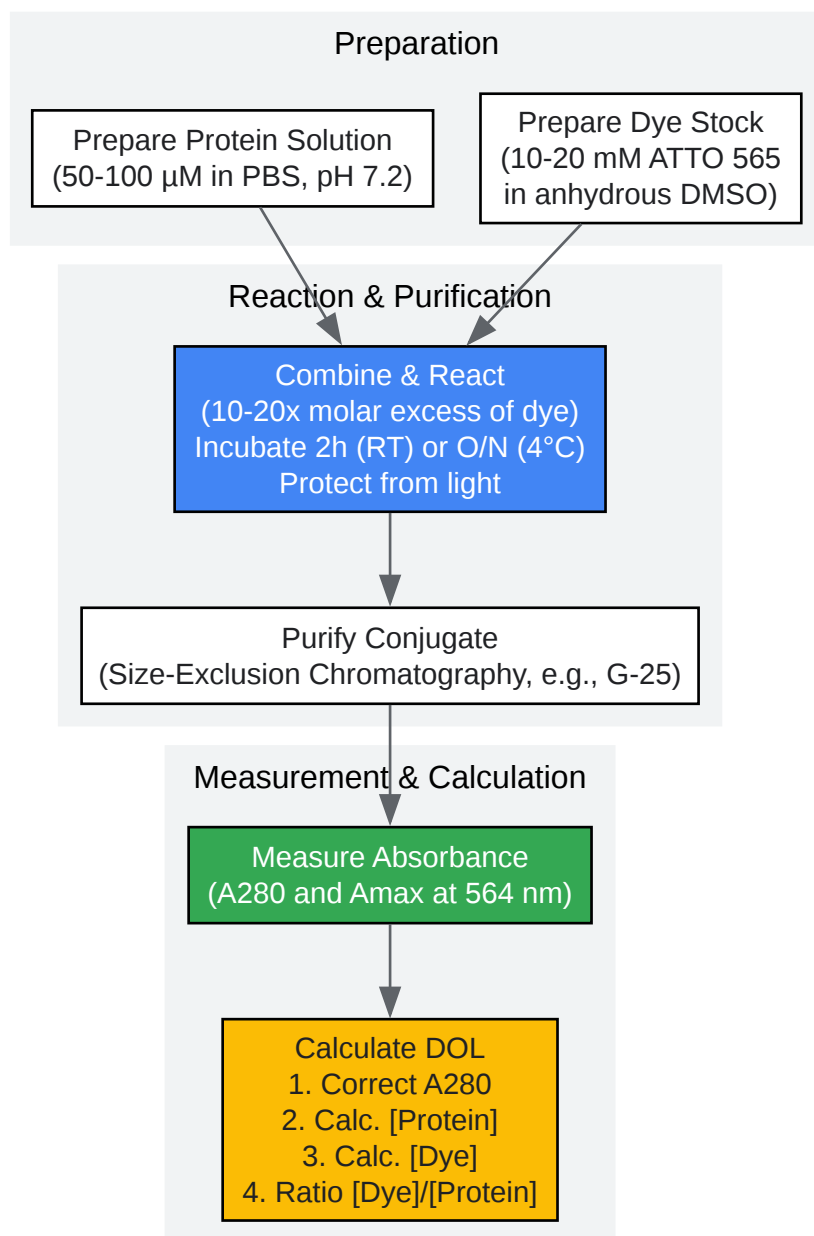
- Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 50-100 μM (e.g., 7.5-15 mg/mL for an IgG antibody).[\[1\]](#)[\[13\]](#)
- (Optional) Reduce Disulfide Bonds: If the protein has few accessible free thiols, disulfide bonds can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the dye.[\[1\]](#)[\[13\]](#)
- Prepare Dye Stock Solution: Immediately before use, allow the vial of **ATTO 565 maleimide** to warm to room temperature. Add anhydrous DMSO to prepare a 10-20 mM stock solution.[\[1\]](#) Vortex to ensure the dye is fully dissolved.
- Labeling Reaction: While gently stirring the protein solution, add a sufficient volume of the dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[\[1\]](#)[\[8\]](#)
- Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[\[1\]](#)[\[8\]](#)[\[13\]](#)
- Purify the Conjugate: Remove unreacted and hydrolyzed dye by applying the reaction mixture to a pre-equilibrated size-exclusion chromatography column.[\[5\]](#)[\[7\]](#) Elute the labeled protein using the Reaction Buffer. The first colored fraction is the labeled protein.

Protocol 2: Spectrophotometric Measurement and DOL Calculation

Procedure:

- Measure Absorbance:
 - Turn on a UV-Vis spectrophotometer and allow it to warm up.
 - Blank the instrument using the elution buffer from the purification step.
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and ~564 nm (A_{max}).
 - Note: If the absorbance reading is above 1.5, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.
- Calculate the DOL:
 - Use the formulas from Section 4 to calculate the corrected protein absorbance (A_{prot}), the molar concentrations of the protein and the dye, and the final DOL.

Visualizations



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Caption: Workflow for labeling and DOL calculation.

Caption: **ATTO 565 Maleimide** reaction with a protein thiol.

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